molecular formula C13H17NO2S B14284859 4-(Benzylsulfanyl)-N,N-dimethyl-3-oxobutanamide CAS No. 122012-96-8

4-(Benzylsulfanyl)-N,N-dimethyl-3-oxobutanamide

Cat. No.: B14284859
CAS No.: 122012-96-8
M. Wt: 251.35 g/mol
InChI Key: WOHZFSLHXSMKQC-UHFFFAOYSA-N
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Description

4-(Benzylsulfanyl)-N,N-dimethyl-3-oxobutanamide is an organic compound characterized by the presence of a benzylsulfanyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylsulfanyl)-N,N-dimethyl-3-oxobutanamide typically involves the reaction of benzyl mercaptan with N,N-dimethyl-3-oxobutanamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfanyl)-N,N-dimethyl-3-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the butanamide backbone can be reduced to form alcohols.

    Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzylsulfanyl)-N,N-dimethyl-3-oxobutanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Benzylsulfanyl)-N,N-dimethyl-3-oxobutanamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the compound may interfere with cellular pathways by binding to specific receptors or enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzylsulfanyl)-N,N-dimethyl-3-oxobutanamide: Unique due to the presence of both benzylsulfanyl and dimethyl-oxobutanamide groups.

    This compound derivatives: Compounds with similar structures but different substituents on the benzylsulfanyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

122012-96-8

Molecular Formula

C13H17NO2S

Molecular Weight

251.35 g/mol

IUPAC Name

4-benzylsulfanyl-N,N-dimethyl-3-oxobutanamide

InChI

InChI=1S/C13H17NO2S/c1-14(2)13(16)8-12(15)10-17-9-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3

InChI Key

WOHZFSLHXSMKQC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CC(=O)CSCC1=CC=CC=C1

Origin of Product

United States

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